
3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of bromine, chlorine, methyl, and nitro functional groups attached to a naphthyridine ring. Naphthyridines are known for their diverse biological activities and are used in various fields of scientific research.
Preparation Methods
The synthesis of 3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the naphthyridine ring.
Halogenation: Introduction of bromine and chlorine atoms.
Methylation: Addition of the methyl group.
The reaction conditions often involve the use of strong acids, bases, and halogenating agents under controlled temperatures and pressures to ensure the desired substitution pattern on the naphthyridine ring .
Chemical Reactions Analysis
3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine include:
3-Bromo-2-chloro-6-methyl-5-nitropyridine: This compound has a similar structure but with a pyridine ring instead of a naphthyridine ring.
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine: This compound contains an imidazo[1,2-a]pyridine ring with similar functional groups
The uniqueness of this compound lies in its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5BrClN3O2 |
|---|---|
Molecular Weight |
302.51 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine |
InChI |
InChI=1S/C9H5BrClN3O2/c1-4-6(10)2-5-8(11)7(14(15)16)3-12-9(5)13-4/h2-3H,1H3 |
InChI Key |
HGEBTOSEDRUTAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C(C=NC2=N1)[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


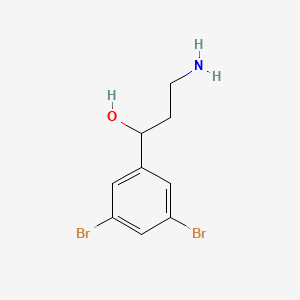
![2-[(tert-Butoxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13221777.png)
![3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13221779.png)
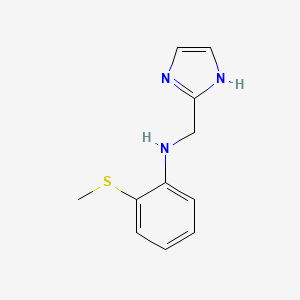
![2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine](/img/structure/B13221797.png)
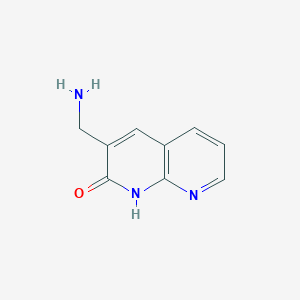
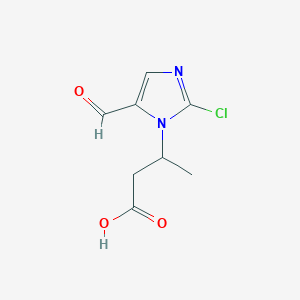
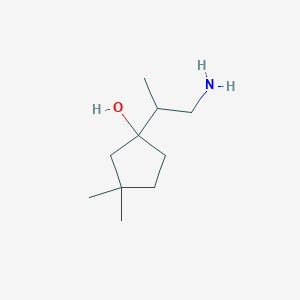
![4',4'-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13221832.png)
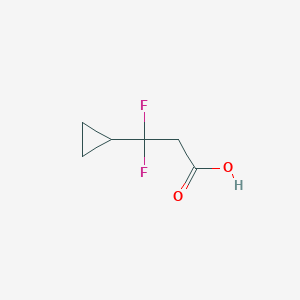
![3-{1-[(Tert-butoxy)carbonyl]-1H-indol-3-YL}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13221844.png)

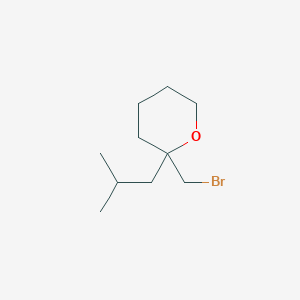
![Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13221860.png)
